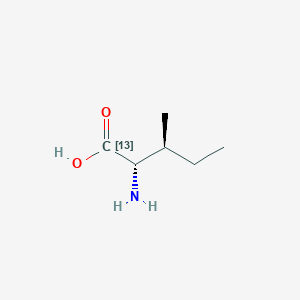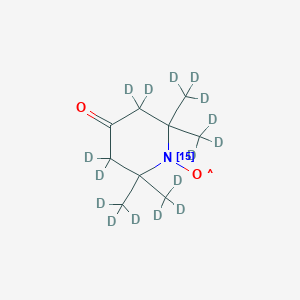
Butyl(methylidyne)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(methylidyne)azanium is an organic compound with the chemical formula C₄H₁₃N . It belongs to the class of azanes, which are acyclic, saturated hydronitrogens consisting solely of hydrogen and nitrogen atoms, with all bonds being single bonds . The compound’s systematic name is butyl(tripropyl)azanium .
Vorbereitungsmethoden
Synthetic Routes::
Alkylation of Ammonia: Butyl(methylidyne)azanium can be synthesized by reacting butyl halides (such as butyl bromide or butyl iodide) with ammonia (NH₃). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Quaternization of Butylamine: Another method involves quaternization of butylamine (C₄H₁₁N) using an alkylating agent like methyl iodide or propyl bromide. This process yields butyl(tripropyl)azanium.
Industrial Production:: Industrial-scale production methods typically involve the alkylation of ammonia using butyl halides under controlled conditions.
Analyse Chemischer Reaktionen
Butyl(methylidyne)azanium undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium center.
Oxidation and Reduction: While the compound itself is relatively inert, it can serve as a precursor for other functionalized quaternary ammonium salts.
Common Reagents and Conditions: Alkyl halides, ammonia, and strong bases are commonly used reagents. Reaction conditions vary based on the specific synthetic route.
Wissenschaftliche Forschungsanwendungen
Butyl(tripropyl)azanium finds applications in:
Phase Transfer Catalysis: It acts as a phase transfer catalyst, facilitating reactions between immiscible phases (e.g., aqueous and organic).
Ion Exchange Resins: The compound is used in ion exchange resins for purification and separation processes.
Biological Studies: Researchers study its interactions with biological membranes and transport processes.
Wirkmechanismus
The compound’s mechanism of action primarily involves its quaternary ammonium center. It can influence membrane permeability, ion transport, and phase behavior. Specific molecular targets and pathways depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Butyl(methylidyne)azanium shares similarities with other quaternary ammonium salts, such as tetraalkylammonium compounds. its unique structure lies in the combination of a butyl group and a methylidyne nitrogen center.
Eigenschaften
Molekularformel |
C5H10N+ |
|---|---|
Molekulargewicht |
84.14 g/mol |
IUPAC-Name |
butyl(methylidyne)azanium |
InChI |
InChI=1S/C5H10N/c1-3-4-5-6-2/h2H,3-5H2,1H3/q+1 |
InChI-Schlüssel |
LGFPDDKHVBSPBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

